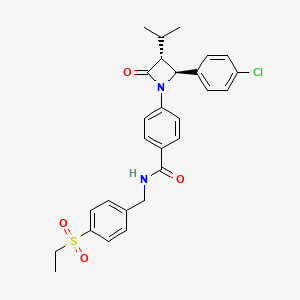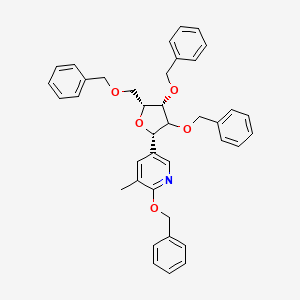
N-Acetyllactosamine-13C2,d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Acetyllactosamine-13C2,d3 is a labeled derivative of N-Acetyllactosamine, a disaccharide composed of galactose and N-acetylglucosamine. This compound is significant in glycoscience due to its role in various biological processes, including cell-cell interactions, immune responses, and tumorigenesis. The isotopic labeling with carbon-13 and deuterium allows for detailed studies using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Acetyllactosamine-13C2,d3 typically involves the enzymatic or chemical modification of lactose. The process includes the following steps:
Enzymatic Synthesis: Using recombinant enzymes such as β1,3-galactosyltransferase and β1,3-N-acetylglucosaminyltransferase, lactose is converted to N-Acetyllactosamine. The isotopic labeling is introduced during the synthesis of the monosaccharide precursors.
Chemical Synthesis: Chemical methods involve the protection of hydroxyl groups, selective glycosylation, and subsequent deprotection steps. Isotopic labeling is incorporated during the synthesis of the galactose and N-acetylglucosamine units.
Industrial Production Methods: Industrial production of this compound is achieved through large-scale enzymatic synthesis using bioreactors. The process is optimized for high yield and purity, with isotopic labeling introduced in the early stages of monosaccharide synthesis.
Chemical Reactions Analysis
Types of Reactions: N-Acetyllactosamine-13C2,d3 undergoes various chemical reactions, including:
Oxidation: Using galactose oxidase to oxidize the terminal galactose unit.
Reduction: Reduction of the oxidized product to form different derivatives.
Substitution: Substitution reactions to introduce functional groups at specific positions.
Common Reagents and Conditions:
Oxidation: Galactose oxidase, oxygen, and buffer solutions.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Various nucleophiles and catalysts depending on the desired substitution.
Major Products:
Oxidation Products: Aldehyde derivatives of N-Acetyllactosamine.
Reduction Products: Alcohol derivatives.
Substitution Products: Functionalized N-Acetyllactosamine derivatives with various substituents.
Scientific Research Applications
N-Acetyllactosamine-13C2,d3 has numerous applications in scientific research:
Chemistry: Used as a model compound for studying glycosylation reactions and carbohydrate chemistry.
Biology: Investigates cell-cell interactions, glycan binding, and the role of glycans in biological processes.
Medicine: Studies the involvement of glycans in disease mechanisms, including cancer and immune disorders.
Industry: Utilized in the development of glycan-based therapeutics and diagnostics.
Mechanism of Action
The mechanism of action of N-Acetyllactosamine-13C2,d3 involves its interaction with specific proteins and receptors, such as lectins. These interactions mediate various biological processes, including cell adhesion, signaling, and immune responses. The labeled compound allows for detailed studies of these interactions using NMR and mass spectrometry, providing insights into the molecular pathways involved.
Comparison with Similar Compounds
N-Acetyllactosamine: The non-labeled version of the compound.
Lactose: A disaccharide composed of galactose and glucose.
N-Acetylglucosamine: A monosaccharide component of N-Acetyllactosamine.
Comparison: N-Acetyllactosamine-13C2,d3 is unique due to its isotopic labeling, which allows for advanced analytical studies. Compared to N-Acetyllactosamine, it provides enhanced sensitivity and resolution in NMR and mass spectrometry. Lactose and N-Acetylglucosamine, while structurally related, do not offer the same level of detail in analytical studies due to the lack of isotopic labeling.
Properties
Molecular Formula |
C14H25NO11 |
|---|---|
Molecular Weight |
388.35 g/mol |
IUPAC Name |
2,2,2-trideuterio-N-[(2R,3R,4S,5R)-3,5,6-trihydroxy-1-oxo-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-2-yl]acetamide |
InChI |
InChI=1S/C14H25NO11/c1-5(19)15-6(2-16)9(21)13(7(20)3-17)26-14-12(24)11(23)10(22)8(4-18)25-14/h2,6-14,17-18,20-24H,3-4H2,1H3,(H,15,19)/t6-,7+,8+,9+,10-,11-,12+,13+,14-/m0/s1/i1+1D3,5+1 |
InChI Key |
HESSGHHCXGBPAJ-JTLAWXNTSA-N |
Isomeric SMILES |
[2H][13C]([2H])([2H])[13C](=O)N[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)O |
Canonical SMILES |
CC(=O)NC(C=O)C(C(C(CO)O)OC1C(C(C(C(O1)CO)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


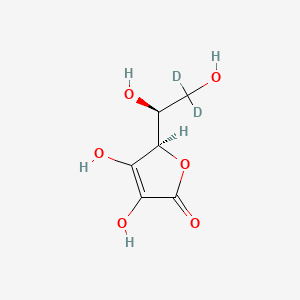
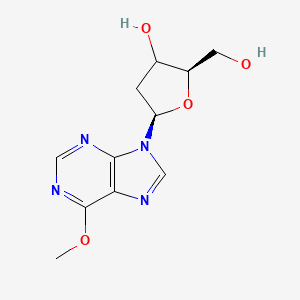
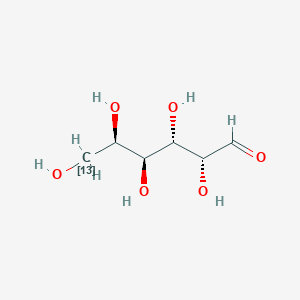
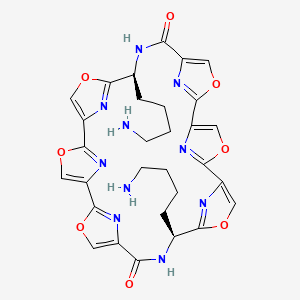


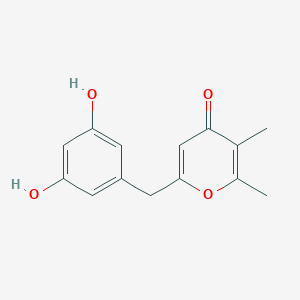
![5-chloro-2-(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid](/img/structure/B12408901.png)


![sodium;[(3R,5R,9S,10S,12S,13R,17R)-17-[(2R)-5-(carboxymethylamino)-5-oxopentan-2-yl]-2,2,4,4-tetradeuterio-12-hydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B12408909.png)

